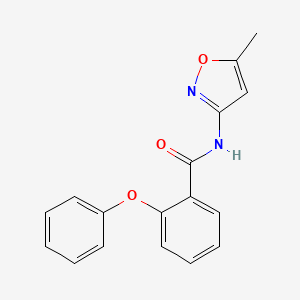

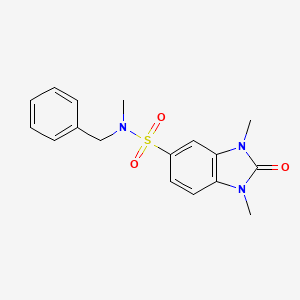

![molecular formula C18H20N2O3 B5540529 N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The synthesis and analysis of benzamide derivatives, including those with substitutions that may resemble "N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide," are of significant interest in the field of organic chemistry due to their diverse biological activities and applications in material science.

Synthesis Analysis

Benzamide derivatives are typically synthesized through acylation reactions of corresponding amines with acid chlorides or esters in the presence of suitable catalysts. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride, characterized by NMR and elemental analysis, demonstrating a common pathway for synthesizing such compounds (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structures of benzamide derivatives are often determined using X-ray crystallography, supplemented by density functional theory (DFT) calculations. For example, the crystal structure of a related compound was analyzed, revealing significant insights into the intermolecular interactions and the influence of substitutions on the molecular geometry (He et al., 2014).

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

Butt et al. (2005) synthesized new diamines, including derivatives similar to N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide, for the creation of novel aromatic polyimides. These polymers exhibited excellent solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C, making them suitable for high-performance materials applications (Butt et al., 2005).

Drug Impurity Identification

Kancherla et al. (2018) identified and isolated seven unknown impurities in Repaglinide, an anti-diabetic drug, using preparative high-performance liquid chromatography. The study showcases the role of advanced analytical techniques in ensuring the purity and safety of pharmaceutical compounds (Kancherla et al., 2018).

Toxicology

Alzogaray (2015) investigated the behavioral and toxicological responses of Rhodnius prolixus, a vector of Chagas disease, to insect repellents including N,N-diethyl-3-methylbenzamide (DEET). Such studies contribute to our understanding of the efficacy and potential environmental impact of chemical repellents (Alzogaray, 2015).

Computational Chemistry and Density Functional Theory

Al‐Sehemi et al. (2017) conducted synthesis and characterization of N,N-diacylaniline derivatives, utilizing density functional theory (DFT) to understand the electronic and structural properties of these compounds. This kind of research aids in the design of materials with tailored properties (Al‐Sehemi et al., 2017).

Antiviral Activity

Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives and evaluated their anti-enterovirus 71 (EV 71) activities. Their findings identified compounds with low micromolar concentrations effective against EV 71, highlighting the potential for developing new antiviral medications (Ji et al., 2013).

Propiedades

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-4-23-17-11-5-14(6-12-17)18(22)19-15-7-9-16(10-8-15)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQOCKMPZYFVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)